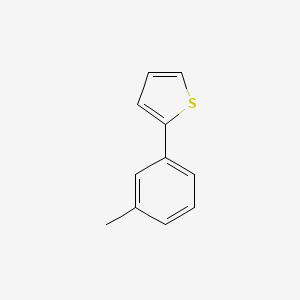

2-(3-Methylphenyl)thiophene

カタログ番号 B1598484

分子量: 174.26 g/mol

InChIキー: SMKMXVCNNASZEB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04426524

Procedure details

To a stirred solution of 107.0 g (1.0 mol) of m-toluidine and 185 mL of concentrated hydrochloric acid in 50 mL of water at 0° C. ±5° C. was added 75.9 g (1.1 mol) of sodium nitrite in 150 mL of water at such a rat as to maintain the reaction mixture temperature at 0° C. ±5° C. Upon complete addition, the reaction mixture was transferred to a Morton flask equipped with a mechanical stirrer, and 500 g (5.94 mol) of thiophene was added dropwise at 0° C. with stirring. A 1 molar aqueous solution of sodium hydroxide (275 mL) was then added, the reaction mixture temperature being maintained at 0° C. ±5° C. The reaction mixture was allowed to warm to ambient temperature and the resulting two phase mixture was separated. The aqueous phase was extracted with four portions of 300 mL each of toluene. The extracts were combined with the organic phase from above, and the whole was washed with two portions of a saturated aqueous solution of sodium chloride. The organic phase was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give a dark residual oil. The residual oil was distilled under reduced pressure to give 31.4 g of crude product, b.p. 90°-108° C./0.075-0.35 mm. Purification by redistillation at 60° C./0.05 mm using a Kugelrohr distilling system, followed by column chromatography on silica gel using hexane as an eluent, gave 10.0 g of 2-(3-methylphenyl)thiophene.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

N[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.Cl.N([O-])=O.[Na+].[S:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.[OH-].[Na+]>O>[CH3:8][C:4]1[CH:3]=[C:2]([C:15]2[S:14][CH:18]=[CH:17][CH:16]=2)[CH:7]=[CH:6][CH:5]=1 |f:2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

107 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC(=CC=C1)C

|

|

Name

|

|

|

Quantity

|

185 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

75.9 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

S1C=CC=C1

|

Step Three

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

275 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the reaction mixture temperature at 0° C. ±5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon complete addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture temperature being maintained at 0° C. ±5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting two phase mixture was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was extracted with four portions of 300 mL each of toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with two portions of a saturated aqueous solution of sodium chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried with magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a dark residual oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residual oil was distilled under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 31.4 g of crude product, b.p. 90°-108° C./0.075-0.35 mm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by redistillation at 60° C./0.05 mm

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling system

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(C=CC1)C=1SC=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 10 g | |

| YIELD: CALCULATEDPERCENTYIELD | 5.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |